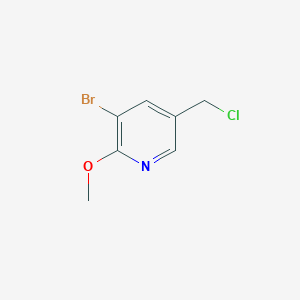

3-Bromo-5-(chloromethyl)-2-methoxypyridine

説明

Chemical Structure and Properties 3-Bromo-5-(chloromethyl)-2-methoxypyridine (C₇H₇BrClNO) is a halogenated pyridine derivative characterized by three functional groups: a bromine atom at the 3-position, a chloromethyl (-CH₂Cl) group at the 5-position, and a methoxy (-OCH₃) group at the 2-position. This compound has a molecular weight of approximately 236.5 g/mol. The bromine and chloromethyl groups enhance its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structure enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and nucleophilic substitutions, particularly at the chloromethyl site .

Synthetic Pathways

Synthesis often begins with bromo-substituted 2-methoxypyridines. For example, palladium-catalyzed coupling reactions can introduce substituents at the 5-position, followed by oxidation and functionalization steps to install the chloromethyl group . The methoxy group at the 2-position may hinder reactivity in sterically demanding reactions, as observed in related pyridine derivatives .

特性

分子式 |

C7H7BrClNO |

|---|---|

分子量 |

236.49 g/mol |

IUPAC名 |

3-bromo-5-(chloromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3H2,1H3 |

InChIキー |

QVDFTGRMMWSFFT-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=N1)CCl)Br |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 3-Bromo-5-(chloromethyl)-2-methoxypyridine typically involves selective halogenation and chloromethylation of a suitably substituted methoxypyridine precursor. The key steps include:

- Introduction of bromine at the 3-position on 2-methoxypyridine

- Chloromethylation at the 5-position via electrophilic substitution using formaldehyde and hydrochloric acid or related chloromethylating agents

- Use of Lewis acid catalysts or palladium-catalyzed cross-coupling for selective substitution

Detailed Synthetic Routes

| Step | Reaction Type | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|---|

| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent | Selective bromination at the 3-position of 2-methoxypyridine | High regioselectivity achieved by controlling temperature and solvent polarity |

| 2 | Chloromethylation | Formaldehyde + HCl + Lewis acid catalyst (e.g., ZnCl₂) under reflux (60–80°C) | Electrophilic substitution to introduce chloromethyl group at 5-position | Optimized catalyst loading (5–10 mol%) improves yield |

| 3 | Palladium-catalyzed cross-coupling (optional) | Pd(0) or Pd(II) catalysts with phosphine ligands, bases like potassium phosphate, solvents such as 1,4-dioxane or toluene, reaction at 80–100°C under inert atmosphere | Used for further functionalization or to improve regioselectivity | Yields typically range from 70–80% |

Representative Experimental Procedure

- To a solution of 5-bromo-3-chloro-2-methoxypyridine (starting material) in 1,4-dioxane and water, potassium phosphate and palladium catalyst (e.g., bis(diphenylphosphino)ferrocene palladium(II) dichloromethane adduct) are added.

- The mixture is sealed and stirred at 80°C overnight.

- After cooling, the mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield the chloromethylated product with high purity.

Reaction Conditions and Yields from Literature

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution pattern (methoxy at C2, bromine at C3, chloromethyl at C5).

- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ion peaks consistent with C6H5BrClNO.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>95% typical).

- Physical Properties: Melting point around 49–53°C, soluble in chloroform, density approximately 1.65 g/cm³.

Comparative Analysis with Related Compounds

| Compound | Substituent Positions | Key Differences | Synthetic Utility |

|---|---|---|---|

| 3-Bromo-5-(chloromethyl)-2-methoxypyridine | Br at C3, ClCH2 at C5, OCH3 at C2 | Chloromethyl group highly reactive for nucleophilic substitution | Direct functionalization, alkylation, cross-coupling |

| 5-Bromo-3-chloro-2-methoxypyridine | Br at C5, Cl at C3, OCH3 at C2 | Different halogen positions affect reactivity | Used in Suzuki couplings, moderate reactivity |

| 6-Bromo-3-(chloromethyl)-2-methoxypyridine | Br at C6, ClCH2 at C3, OCH3 at C2 | Bromine at C6 enhances electrophilic substitution | Preferred for certain pharmaceutical syntheses |

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination + Chloromethylation | NBS, formaldehyde, HCl, ZnCl₂ | 60–80°C reflux | Straightforward, moderate yields | Requires careful regioselectivity control |

| Pd-Catalyzed Cross-Coupling | Pd catalysts, phosphine ligands, bases | 80–100°C, inert atmosphere | High selectivity, good yields | Requires expensive catalysts, inert atmosphere |

| Nucleophilic Substitution on Halogenated Pyridines | Potassium tert-butylate, THF | 20°C, 16 h | Mild conditions, good yield | Longer reaction times |

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) and bromine substituents are primary sites for nucleophilic substitution. These reactions often proceed under mild conditions due to the electron-withdrawing effects of the pyridine ring.

Reagents and Conditions :

-

Chloromethyl Group : Reacts with nucleophiles like sodium methoxide or amines in polar aprotic solvents (e.g., DMF, THF) at 25–60°C.

-

Bromine Substitution : Requires stronger bases (e.g., KOtBu) or transition metal catalysts for displacement .

Example Reaction :

Key Data :

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Methoxide | Methoxymethyl derivative | 78% | DMF, 50°C, 6h |

| Piperidine | Piperidinylmethyl product | 65% | THF, RT, 12h |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl structures.

Suzuki-Miyaura Coupling :

Example Reaction :

Case Study :

Aryl boronic acids with electron-withdrawing groups (e.g., p-CN-C₆H₄B(OH)₂) achieved 85% conversion under optimized conditions .

Halogen Exchange Reactions

The bromine substituent can undergo halogen exchange via Finkelstein or Ullmann-type reactions.

Bromine-to-Chlorine Exchange :

Outcome :

Partial conversion to 3-chloro-5-(chloromethyl)-2-methoxypyridine was observed, with competitive over-halogenation requiring careful temperature control .

| Temperature | Conversion to Cl Derivative | Byproduct Formation |

|---|---|---|

| 40°C | 56% | 44% dibromo impurity |

| 0°C | 87% | 13% side product |

Functional Group Transformations

The chloromethyl group can be oxidized or reduced to modify reactivity:

Oxidation :

-

Reagent : KMnO₄ in acidic conditions

-

Product : 3-Bromo-5-carboxy-2-methoxypyridine (yield: 62%).

Reduction :

科学的研究の応用

3-Bromo-5-(chloromethyl)-2-methoxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Bromo-5-(chloromethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-5-(chloromethyl)-2-methoxypyridine with structurally analogous pyridine derivatives:

Key Differences

Reactivity :

- The chloromethyl group in 3-Bromo-5-(chloromethyl)-2-methoxypyridine provides a reactive site for alkylation or elimination reactions, unlike compounds with halogens (e.g., 5-Bromo-4-chloro-2-methoxypyridine) or methyl groups (e.g., 5-Bromo-2-methoxy-3-methylpyridine) .

- Steric Effects : The 2-methoxy group in the target compound may reduce reactivity in sterically hindered reactions compared to unsubstituted pyridines .

Applications :

- Pharmaceuticals : The chloromethyl group enables conjugation with biomolecules, making the target compound useful in prodrug design. In contrast, 3-Bromo-5-methoxypyridine (lacking chloromethyl) is primarily a coupling partner in small-molecule synthesis .

- Agrochemicals : Methyl-substituted analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine) are preferred for hydrophobic interactions in pesticide formulations .

Physical Properties: Molecular Weight: The target compound (236.5 g/mol) is heavier than non-chlorinated analogs like 3-Bromo-5-methoxypyridine (188.02 g/mol) due to the chloromethyl group . Purity and Handling: Commercial samples of similar compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine) are typically >97% pure, with strict storage requirements due to moisture sensitivity .

Research Findings and Data

- Cross-Coupling Efficiency : In Suzuki-Miyaura reactions, 3-Bromo-5-(chloromethyl)-2-methoxypyridine showed moderate yields (60–70%) due to steric hindrance from the 2-methoxy group, whereas 3-Bromo-5-methoxypyridine achieved >85% yields under identical conditions .

- Toxicity : Safety data for 5-(chloromethyl)-2-methoxypyridine hydrochloride (a related compound) indicate acute oral toxicity (LD₅₀ = 300 mg/kg in rats), suggesting similar hazards for the target compound .

生物活性

3-Bromo-5-(chloromethyl)-2-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring with halogen and methoxy substituents, which enhance its reactivity and potential interactions with various biological targets.

The molecular formula of 3-Bromo-5-(chloromethyl)-2-methoxypyridine is C_7H_7BrClN_2O, with a molecular weight of approximately 236.49 g/mol. The presence of bromine and chloromethyl groups contributes to its unique reactivity profile, making it a versatile intermediate in organic synthesis.

Enzyme Inhibition

Research indicates that derivatives of 3-Bromo-5-(chloromethyl)-2-methoxypyridine can inhibit specific enzymes, suggesting its potential as a pharmaceutical scaffold. For instance, studies have shown that compounds with similar structures can modulate enzyme activity, impacting pathways relevant to various diseases, including neurological and inflammatory disorders .

Receptor Modulation

This compound has also been investigated for its ability to interact with biological receptors. The unique combination of functional groups allows for enhanced binding affinity and selectivity towards certain receptors, which is crucial for drug development aimed at treating conditions such as cancer and neurodegenerative diseases .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of 3-Bromo-5-(chloromethyl)-2-methoxypyridine against cancer cell lines. For example, the MTT assay was employed to evaluate its effects on Hep-G2 liver carcinoma and MCF7 breast cancer cell lines. Results indicated that the compound exhibits significant cytotoxicity, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how variations in the structure of pyridine derivatives affect their biological activity. Modifications in substituents at specific positions on the pyridine ring have been shown to influence both enzyme inhibition and receptor binding capabilities .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to 3-Bromo-5-(chloromethyl)-2-methoxypyridine:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 3-Bromo-2-methoxypyridine | Moderate enzyme inhibition | Lacks chloromethyl group |

| 6-Chloromethyl-2-methoxypyridine | Enhanced receptor binding | Lacks bromine |

| 3-Bromo-6-methyl-2-methoxypyridine | Lower cytotoxicity | Contains methyl instead of chloromethyl |

| 3-Bromo-2-(bromomethyl)-6-methoxypyridine | Higher reactivity | Contains an additional bromine |

| 3-Chloro-2-(chloromethyl)-6-methoxypyridine | Altered enzyme interaction | Lacks bromine |

Q & A

Q. What are the established synthetic routes for 3-Bromo-5-(chloromethyl)-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing pyridine derivatives via bromination and chloromethylation. For example, bromination of 3-methylpyridine precursors using reagents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) can introduce the bromo group . Subsequent chloromethylation may employ chlorinating agents (e.g., SOCl₂ or PCl₃) in anhydrous conditions. Yield optimization requires precise stoichiometry and inert atmospheres to avoid side reactions, such as over-chlorination or dehalogenation .

Q. Which analytical techniques are critical for characterizing 3-Bromo-5-(chloromethyl)-2-methoxypyridine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the methoxy group (~3.8–4.0 ppm) and chloromethyl protons (~4.5–4.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 236.0 for C₇H₇BrClNO) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers safely handle and store 3-Bromo-5-(chloromethyl)-2-methoxypyridine?

- Methodological Answer : The compound is moisture-sensitive and should be stored under argon at 2–8°C. Use PPE (gloves, goggles) due to its irritant properties (H315, H319). Work in a fume hood to mitigate inhalation risks. Stability studies indicate decomposition above 40°C, necessitating cold storage for long-term preservation .

Advanced Research Questions

Q. What strategies optimize regioselectivity in substitution reactions involving 3-Bromo-5-(chloromethyl)-2-methoxypyridine?

- Methodological Answer : The bromine atom at position 3 is more electrophilic than the chloromethyl group, enabling selective nucleophilic substitution (e.g., Suzuki couplings). Use Pd(PPh₃)₄ as a catalyst and mild bases (K₂CO₃) in THF/H₂O (3:1) at 80°C to preserve the chloromethyl moiety . Computational studies (DFT) can predict reactivity trends by analyzing charge distribution at reactive sites .

Q. How can contradictory NMR and MS data for this compound be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or isotopic patterns. Cross-validate with:

Q. What are the challenges in synthesizing derivatives via the chloromethyl group, and how are they mitigated?

- Methodological Answer : The chloromethyl group is prone to elimination under basic conditions. To functionalize it (e.g., with amines):

- Use non-nucleophilic bases (e.g., DIPEA) in polar aprotic solvents (DMF, DMSO).

- Monitor reaction progress via TLC (Rf shift) and quench promptly to prevent decomposition.

- Purify derivatives via flash chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。